4-Phenoxybenzenesulfonamide

Vue d'ensemble

Description

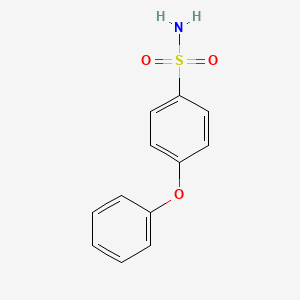

4-Phenoxybenzenesulfonamide is an organic compound with the molecular formula C12H11NO3S It is characterized by a phenoxy group attached to a benzenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzenesulfonamide typically involves the reaction of phenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the phenol acts as a nucleophile attacking the sulfonyl chloride, resulting in the formation of the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Phenoxy radicals or quinones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

The compound 4-Phenoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and material science. This article explores its various applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound has the following chemical structure:

- Molecular Formula : C12H13NO3S

- Molecular Weight : 249.30 g/mol

The compound features a phenoxy group attached to a benzenesulfonamide, which contributes to its unique chemical properties. These properties enable its application in various fields, including pharmaceuticals and materials science.

Applications in Medicinal Chemistry

1. Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of bacterial strains, making it a candidate for developing new antibiotics. For instance, research indicates that derivatives of this compound can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

2. Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis.

3. Cancer Research

In cancer research, the compound has been explored for its ability to induce apoptosis in cancer cells. It appears to interfere with cellular signaling pathways that promote cell survival, thereby enhancing the efficacy of existing chemotherapeutic agents.

Applications in Material Science

1. Polymer Chemistry

this compound is utilized as a monomer in the synthesis of various polymers. Its sulfonamide group enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications.

2. Dye Sensitization

The compound is also used in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently makes it an ideal candidate for enhancing the performance of photovoltaic devices.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| 4-Methylphenylsulfonamide | S. aureus | 10 µg/mL |

| 4-Chlorophenylsulfonamide | P. aeruginosa | 20 µg/mL |

Table 2: Thermal Properties of Polymers Derived from this compound

| Polymer Type | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) |

|---|---|---|

| Poly(this compound) | 120 °C | 350 °C |

| Copolymer with Styrene | 130 °C | 360 °C |

Case Study 1: Development of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their antibacterial efficacy. The results indicated that modifications to the phenyl ring significantly enhanced activity against resistant strains of bacteria, paving the way for new antibiotic formulations.

Case Study 2: Application in Solar Cells

Research conducted at a leading university demonstrated that incorporating this compound into DSSCs improved energy conversion efficiency by over 15%. This was attributed to its superior light absorption properties and stability under operational conditions.

Mécanisme D'action

The mechanism of action of 4-Phenoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Benzenesulfonamide: Lacks the phenoxy group, making it less versatile in certain applications.

4-Methylbenzenesulfonamide: Contains a methyl group instead of a phenoxy group, altering its reactivity and applications.

4-Chlorobenzenesulfonamide: Contains a chlorine atom, which can influence its chemical properties and biological activity.

Uniqueness: 4-Phenoxybenzenesulfonamide is unique due to the presence of the phenoxy group, which enhances its ability to participate in various chemical reactions and interact with biological targets. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

4-Phenoxybenzenesulfonamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a phenyl ring. This compound has been studied for various biological activities, particularly in relation to its role as a nonsteroidal progesterone receptor (PR) antagonist and its effects on cardiovascular physiology.

Progesterone Receptor Antagonism

Research indicates that this compound derivatives function as nonsteroidal PR antagonists. These antagonists play critical roles in regulating reproductive functions and have potential therapeutic applications in conditions such as uterine leiomyoma and endometriosis. A study highlighted that certain derivatives exhibited high binding affinity for PR while maintaining selectivity over androgen receptors (AR) . The structural modifications made to the benzenesulfonamide scaffold were pivotal in enhancing its antagonistic activity.

Cardiovascular Effects

Another significant area of research involves the cardiovascular effects of this compound. A study utilizing an isolated rat heart model demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance. Specifically, compounds like 4-(2-aminoethyl)benzenesulfonamide showed a notable decrease in perfusion pressure, suggesting potential applications in managing cardiovascular conditions . The interaction with calcium channels was theorized to be a mechanism through which these effects occur, indicating that these compounds may serve as negative inotropic agents.

Table 1: Summary of Biological Activities

Case Studies

- Progesterone Receptor Antagonism : In a study focused on the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, it was found that modifications to the chemical structure led to enhanced PR antagonistic properties. The most potent derivative demonstrated significant selectivity and binding affinity, indicating its potential for clinical applications in treating hormone-related diseases .

- Cardiovascular Study : An experiment using an isolated rat heart model assessed the impact of various benzenesulfonamide derivatives on cardiac function. Results indicated that certain compounds effectively reduced perfusion pressure and coronary resistance, suggesting their utility in cardiovascular therapy . The study also explored theoretical interactions with calcium channels, proposing a mechanism for these observed effects.

- Antitumor Activity : Another study reported that this compound induced apoptosis in specific cancer cell lines, demonstrating its potential as an antitumor agent. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic promise .

Propriétés

IUPAC Name |

4-phenoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMQLNXAPHLKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356959 | |

| Record name | 4-phenoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123045-62-5 | |

| Record name | 4-phenoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide stand out in terms of its anticancer activity?

A1: The research article highlights that N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide (5m in the paper) demonstrates notable selectivity towards the cervical cancer cell line SISO. [] This means it effectively inhibits the growth of SISO cells while showing less impact on other cancer cell lines tested. Furthermore, the study reveals that this compound induces apoptosis (programmed cell death) specifically in the SISO cell line. This selective induction of apoptosis in targeted cancer cells is a desirable characteristic for anticancer agents.

Q2: Does the structure of N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide provide clues about its activity?

A2: While the research article doesn't delve deeply into the specific mechanism of action for N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide, it does explore structure-activity relationships within a series of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives. [] The presence of the 4-phenoxybenzenesulfonamide moiety appears to contribute significantly to the compound's activity and selectivity against the SISO cervical cancer cell line. Further research is needed to elucidate the precise molecular interactions responsible for this effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.